4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, with the Chemical Abstracts Service number 885274-89-5, is a synthetic compound primarily utilized in pharmaceutical research. This compound is characterized by its unique structure, which combines elements of piperidine and pyrrolidine, making it a subject of interest in medicinal chemistry.
This compound falls under the category of amino acids and derivatives, specifically classified as a piperidine derivative. Its molecular formula is with a molecular weight of approximately 269.38 g/mol. It is often referenced in the context of drug development due to its potential biological activity and utility in synthesizing other pharmacologically relevant compounds .
The synthesis of 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Key structural data includes:
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo several chemical reactions:
These reactions are significant for modifying the compound for various biological assays or drug development processes .
The mechanism of action for 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological systems. The presence of both piperidine and pyrrolidine moieties suggests potential activity at neurotransmitter receptors, possibly influencing pathways related to cognition or mood regulation.
Data from pharmacological studies indicate that similar compounds exhibit modulatory effects on neurotransmission, which could be extrapolated to this compound pending empirical validation .
Relevant analyses should include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
The structural architecture of 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester integrates two saturated nitrogen heterocycles—piperidine and pyrrolidine—making it a privileged scaffold for designing CNS-targeted therapeutics. The pyrrolidine moiety confers significant three-dimensional (3D) coverage due to its non-planar ring and pseudorotation capability, enabling optimal interaction with enantioselective neuronal receptors and enzymes [2]. This spatial flexibility allows medicinal chemists to explore diverse pharmacophore orientations, critical for targeting complex CNS targets like G-protein-coupled receptors (GPCRs) or neurotransmitter transporters.
The compound’s physicochemical properties align with blood-brain barrier (BBB) penetration requirements:
Table 1: Key Physicochemical Parameters of the Scaffold
Parameter | Value | Significance for CNS Drugs |
---|---|---|
Molecular Weight | 269.38 g/mol | Ideal for CNS penetration (<450 Da) |
PSA | ~55 Ų | Supports BBB transit |
sp³-Hybridized Carbon Ratio | High (3D shape) | Enhanders target selectivity |
Chiral Centers | 2 | Enables enantioselective binding |
Furthermore, the tert-butyloxycarbonyl (Boc) group serves dual purposes: it protects the piperidine nitrogen during synthetic manipulations and modulates the molecule’s solubility/stability profile. Hybrids of this scaffold have shown promise in early-stage development for neurodegenerative disorders (e.g., Alzheimer’s) and neuropathic pain, leveraging the pyrrolidine’s ability to mimic natural ligands [2] [8].
Piperidine-pyrrolidine hybrids emerged from foundational studies on nitrogen heterocycles in the mid-20th century. Early neuropharmacological agents (e.g., SSRIs) incorporated piperidine as a rigid, basic center. The integration of pyrrolidine—a saturated 5-membered ring—introduced conformational flexibility and stereochemical diversity absent in flat aromatic systems. By the 1990s, compounds like 1-N-Boc-4-(aminopyrrolidinyl)piperidine (CAS: 885274-89-5) became key intermediates for neurokinin antagonists and dopamine modulators [3] [6].
Three evolutionary milestones define this scaffold’s development:
Table 2: Evolution of Boc-Protected Piperidine-Pyrrolidine Analogs
Compound (CAS Number) | Molecular Formula | Key Advancement |
---|---|---|
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (885274-89-5) | C₁₄H₂₇N₃O₂ | Gold-standard scaffold for CNS ligand libraries |
tert-Butyl 4-(3-aminopiperidin-1-yl)piperidine-1-carboxylate (1823994-15-5) | C₁₅H₂₉N₃O₂ | Enhanced rigidity for GPCR selectivity |
4-Amino-4-cyanopiperidine-1-carboxylate (331281-25-5) | C₁₁H₁₉N₃O₂ | Introduced cyano group for polarity tuning |
4-(Pyrrolidin-3-yl)piperazine-1-carboxylate (885959-36-4) | C₁₃H₂₅N₃O₂ | Piperazine spacer for kinase inhibition |
Modern synthetic routes to this scaffold typically involve reductive amination between N-Boc-4-piperidone and 3-aminopyrrolidine, followed by chiral resolution. Advances in microwave-assisted synthesis have reduced reaction times from hours to minutes, supporting high-throughput production [2] [3]. Current research focuses on incorporating this core into multitarget-directed ligands for complex CNS diseases, leveraging its modularity to concurrently address amyloidogenesis, oxidative stress, and neurotransmitter deficits [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2